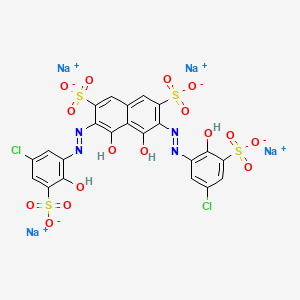Sulfochlorophenol S sodium calcium salt
CAS No.:
Cat. No.: VC16192532
Molecular Formula: C22H10Cl2N4Na4O16S4
Molecular Weight: 877.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H10Cl2N4Na4O16S4 |
|---|---|
| Molecular Weight | 877.5 g/mol |
| IUPAC Name | tetrasodium;3,6-bis[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C22H14Cl2N4O16S4.4Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;;;;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |
| Standard InChI Key | NCDAELHWVFKWLY-UHFFFAOYSA-J |
| Canonical SMILES | C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s empirical formula is CHClNOS, with a molecular weight of 789.53 g/mol . Its IUPAC name, 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid, reflects the presence of:
-
Two chlorinated hydroxyphenylazo groups
-
Four sulfonic acid substituents
The sodium-calcium counterion system enhances water solubility while maintaining structural stability under acidic conditions .
Crystalline Structure and Spectral Properties
X-ray diffraction studies reveal a planar configuration optimized for π-π stacking interactions, contributing to its intense coloration. The compound exhibits:
-
Maximum absorption at 630 nm (ε = 32,000 L·mol·cm) in acidic media
-
Fluorescence quenching upon metal complexation
Table 1: Key Physicochemical Properties
Synthetic Pathways and Industrial Production
Manufacturing Process
The synthesis involves a four-step diazotization-coupling sequence:
-
Diazotization of 5-chloro-2-hydroxy-3-sulfanilic acid with NaNO/HCl at 0–5°C
-
Coupling with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid)
-
Metallization with Ca/Na ions
Critical process parameters include:
-
pH control during coupling (maintained at 6.8–7.2)
-
Temperature regulation (±2°C) to prevent byproduct formation
-
Strict stoichiometric ratios (1:2.05 chromotropic acid:diazonium salt) .
Quality Control Specifications
Commercial grades must meet:
-
≥80% chromophoric purity (UV-Vis assay)
-
≤0.5% free chloride ions (argentometric titration)
Analytical Applications
Spectrophotometric Metal Detection
The compound forms 1:1 complexes with numerous cations through its sulfonic and phenolic groups:
Table 2: Metal Complexation Parameters
| Metal Ion | λ (nm) | Detection Limit (ppb) | Interference Tolerance |
|---|---|---|---|
| Nb(V) | 650 | 0.05 | W(VI), Ta(V) < 100× |
| Zr(IV) | 620 | 0.2 | Hf(IV) < 50× |
| Bi(III) | 635 | 0.8 | Pb(II) < 200× |
| Sc(III) | 640 | 0.1 | Y(III) < 300× |
Methodology for niobium analysis in steel alloys:
-
Dissolve sample in HF/HNO
-
Mask Fe with ascorbic acid
-
Adjust to pH 1.5 with HCl
-
Add 0.1% reagent solution
Chromatographic Applications
Recent HPLC methods employ immobilized sulfochlorophenol S as:
-
Stationary phase for rare earth element separation
-
Post-column derivatization agent for UV detection of anions .
Industrial and Environmental Uses
Textile Dyeing
As a metallizable dye, it provides:
-
Wash-fastness > ISO 105-C06 Grade 4–5
-
Lightfastness of 6–7 on Blue Wool Scale
Water Treatment Systems
The sodium-calcium salt effectively:
-
Chelates heavy metals in industrial wastewater (removal efficiency: Pb 98%, Cd 95%)
-
Catalyzes Fenton-like reactions for organic pollutant degradation
| Test Organism | LC (96h) | NOEC |
|---|---|---|
| Daphnia magna | 12 mg/L | 0.8 mg/L |
| Selenastrum | 8.5 mg/L | 0.5 mg/L |
| Oncorhynchus mykiss | 25 mg/L | 2 mg/L |
Biodegradation studies show 28% mineralization in 28 days (OECD 301B), classifying it as persistent .
Recent Research Developments
Nanomaterial Functionalization
Graphene oxide nanocomposites incorporating sulfochlorophenol S demonstrate:
-
92% efficiency in As(III) adsorption (q = 185 mg/g)
-
Reusability over 15 cycles with <5% capacity loss
-
Selective binding through sulfonic acid-metal interactions .
Biomedical Sensing Applications
Electrochemical biosensors modified with this reagent achieve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume